
N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of significant interest due to its incorporation of thiadiazole, a heterocyclic compound known for its versatile chemical properties and potential applications in various fields of chemistry and materials science. The compound's synthesis, molecular structure, and properties have been the subject of various studies aiming to exploit its potential.
Synthesis Analysis
The synthesis of thiadiazole derivatives, including N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, often involves the condensation of thiocarbazides under specific conditions to yield thiadiazoles. Techniques such as carbodiimide condensation catalysis have been employed to prepare related derivatives efficiently (Yu et al., 2014).
Molecular Structure Analysis
The structure of thiadiazole derivatives has been extensively studied, with single-crystal X-ray diffraction confirming the molecular configurations of intermediate compounds in the synthesis pathway. These studies reveal the "V" shape of molecules and highlight various intermolecular interactions, such as hydrogen bonds and π-interactions, contributing to the compound's stability and reactivity (Boechat et al., 2011).
Chemical Reactions and Properties
Thiadiazole compounds engage in various chemical reactions, reflecting their rich chemistry. They can undergo reactions with alkynethiolates to give thioneesters and dithioesters, showcasing the thiadiazole ring's reactivity towards both nucleophilic and electrophilic agents (Raap, 1968).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as melting points and solubility, are crucial for their practical applications. These properties are influenced by the molecular structure and substituents on the thiadiazole ring, which can be tailored to achieve desired physical characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group interactions, of thiadiazole derivatives like N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, are influenced by the thiadiazole core and the nature of the substituents. These compounds exhibit a range of activities, from antimicrobial to potential anticancer properties, depending on the specific structural features (Murthy & Shashikanth, 2012).
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
Research on compounds with similar structural components, such as various capsaicinoids and thiadiazole derivatives, has provided detailed analyses of their crystal structures and chemical properties. For example, the study of a capsaicinoid with a complex structure revealed insights into its crystal configuration and potential implications for its biological activities (Park et al., 1995).
Synthesis and Derivatives
The synthesis of derivatives incorporating thiadiazole and acetamide functionalities has been a subject of interest due to their potential biological and pharmacological activities. For instance, a method for synthesizing N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation demonstrates the versatility of these compounds in chemical synthesis (Yu et al., 2014).
Potential Biological Activities
Studies on related compounds have explored their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. For example, derivatives of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, highlighting the therapeutic potential of such compounds (Mohammadi-Farani et al., 2014).
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-12-8-13(2)10-15(9-12)20-17(23)11-25-19-21-18(22-26-19)14-4-6-16(24-3)7-5-14/h4-10H,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCOVOUJKFHJEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


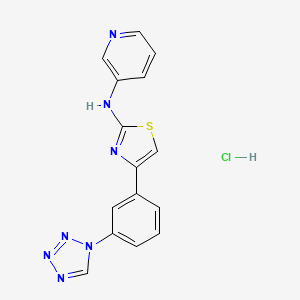
![N-(isoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2498466.png)
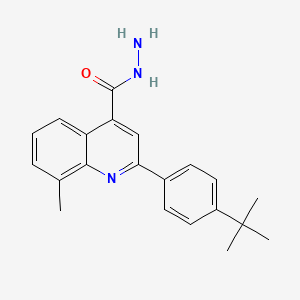
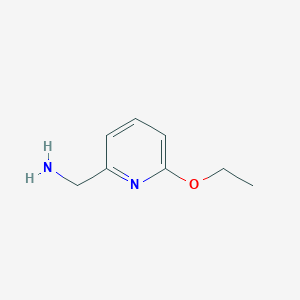
![N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2498470.png)
![N-(3,4-dimethoxyphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2498473.png)

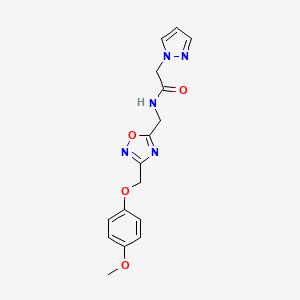
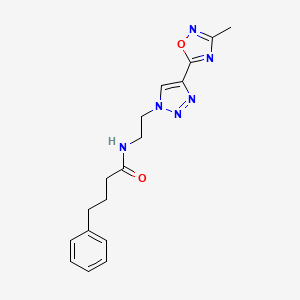


![N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2498482.png)
![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2498485.png)